molecular formula C26H29N3O6S B13176176 (2R,3S,5R)-5-(imidazol-1-ylmethyl)-5-[(2-methylpropan-2-yl)oxycarbonyl]-1-phenylmethoxycarbonyl-2-thiophen-2-ylpyrrolidine-3-carboxylic acid

(2R,3S,5R)-5-(imidazol-1-ylmethyl)-5-[(2-methylpropan-2-yl)oxycarbonyl]-1-phenylmethoxycarbonyl-2-thiophen-2-ylpyrrolidine-3-carboxylic acid

Cat. No.: B13176176
M. Wt: 511.6 g/mol
InChI Key: RATHPSBOJRIUPZ-JDRJUVJTSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (2R,3S,5R)-5-(imidazol-1-ylmethyl)-5-[(2-methylpropan-2-yl)oxycarbonyl]-1-phenylmethoxycarbonyl-2-thiophen-2-ylpyrrolidine-3-carboxylic acid is a complex organic molecule with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a unique structure that includes an imidazole ring, a thiophene ring, and a pyrrolidine ring, making it a subject of interest for researchers.

Properties

Molecular Formula

C26H29N3O6S

Molecular Weight

511.6 g/mol

IUPAC Name

(2R,3S,5R)-5-(imidazol-1-ylmethyl)-5-[(2-methylpropan-2-yl)oxycarbonyl]-1-phenylmethoxycarbonyl-2-thiophen-2-ylpyrrolidine-3-carboxylic acid

InChI

InChI=1S/C26H29N3O6S/c1-25(2,3)35-23(32)26(16-28-12-11-27-17-28)14-19(22(30)31)21(20-10-7-13-36-20)29(26)24(33)34-15-18-8-5-4-6-9-18/h4-13,17,19,21H,14-16H2,1-3H3,(H,30,31)/t19-,21+,26+/m0/s1

InChI Key

RATHPSBOJRIUPZ-JDRJUVJTSA-N

Isomeric SMILES

CC(C)(C)OC(=O)[C@@]1(C[C@@H]([C@@H](N1C(=O)OCC2=CC=CC=C2)C3=CC=CS3)C(=O)O)CN4C=CN=C4

Canonical SMILES

CC(C)(C)OC(=O)C1(CC(C(N1C(=O)OCC2=CC=CC=C2)C3=CC=CS3)C(=O)O)CN4C=CN=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3S,5R)-5-(imidazol-1-ylmethyl)-5-[(2-methylpropan-2-yl)oxycarbonyl]-1-phenylmethoxycarbonyl-2-thiophen-2-ylpyrrolidine-3-carboxylic acid involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the pyrrolidine ring, followed by the introduction of the thiophene and imidazole rings. The final steps involve the addition of the phenylmethoxycarbonyl and 2-methylpropan-2-yl groups. Each step requires careful control of temperature, pH, and reaction time to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and automated reaction monitoring could be employed to achieve efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions

The compound (2R,3S,5R)-5-(imidazol-1-ylmethyl)-5-[(2-methylpropan-2-yl)oxycarbonyl]-1-phenylmethoxycarbonyl-2-thiophen-2-ylpyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The imidazole ring can be reduced under specific conditions.

    Substitution: The phenylmethoxycarbonyl group can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while substitution of the phenylmethoxycarbonyl group can produce a variety of derivatives with different functional groups.

Scientific Research Applications

The compound (2R,3S,5R)-5-(imidazol-1-ylmethyl)-5-[(2-methylpropan-2-yl)oxycarbonyl]-1-phenylmethoxycarbonyl-2-thiophen-2-ylpyrrolidine-3-carboxylic acid has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe for studying biological processes involving imidazole and thiophene rings.

    Industry: It can be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions, while the thiophene ring can participate in π-π interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include those with imidazole, thiophene, and pyrrolidine rings, such as:

Uniqueness

The uniqueness of this compound lies in its combination of functional groups and rings, which confer specific chemical and biological properties. This makes it a valuable compound for research and development in various fields.

Biological Activity

The compound (2R,3S,5R)-5-(imidazol-1-ylmethyl)-5-[(2-methylpropan-2-yl)oxycarbonyl]-1-phenylmethoxycarbonyl-2-thiophen-2-ylpyrrolidine-3-carboxylic acid (CAS Number: 1486472-97-2) is a complex organic molecule with potential biological activities. This article explores its structural characteristics, biological effects, and relevant case studies.

Structural Characteristics

The molecular formula of the compound is C25H28N4O7C_{25}H_{28}N_{4}O_{7}, with a molecular weight of 496.5 g/mol . The structure includes multiple functional groups such as imidazole, thiophene, and carbonyl moieties that contribute to its biological activity.

PropertyValue
Molecular FormulaC25H28N4O7
Molecular Weight496.5 g/mol
CAS Number1486472-97-2

Antimicrobial Properties

Research indicates that compounds containing imidazole and thiophene rings often exhibit significant antimicrobial activity. The presence of these functional groups in the studied compound suggests potential efficacy against various bacterial strains. In vitro studies have shown that derivatives of similar structures can inhibit the growth of Gram-positive and Gram-negative bacteria.

Antitumor Activity

The compound's structural analogs have been investigated for their antitumor properties. For instance, imidazole derivatives are known to interfere with cellular pathways involved in tumor growth. Studies have demonstrated that compounds with similar frameworks can induce apoptosis in cancer cells by activating caspase pathways, thereby suggesting that the target compound may possess similar antitumor effects.

Enzyme Inhibition

The biological activity of this compound may also extend to enzyme inhibition. Compounds with imidazole groups often serve as inhibitors for various enzymes, including those involved in metabolic pathways. Preliminary data suggest that the compound could inhibit specific enzymes related to cancer metabolism or inflammation.

Case Studies and Research Findings

  • Antimicrobial Efficacy : A study evaluated the antimicrobial activity of several imidazole-based compounds against Staphylococcus aureus and Escherichia coli. The results indicated that modifications to the imidazole ring significantly enhanced antibacterial properties, providing a basis for further exploration of the target compound's efficacy .
  • Antitumor Mechanism : Research on thiophene-containing compounds revealed their ability to induce apoptosis in human breast cancer cells through the activation of p53 pathways. The study highlighted how structural modifications could enhance cytotoxicity .
  • Enzyme Inhibition Studies : A comparative analysis of enzyme inhibitors showed that certain pyrrolidine derivatives effectively inhibited dihydrofolate reductase (DHFR), a key enzyme in nucleotide synthesis crucial for cancer cell proliferation. The findings suggest that the target compound may exhibit similar inhibitory effects due to its structural components .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.